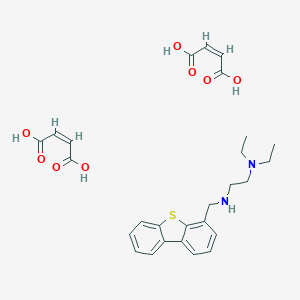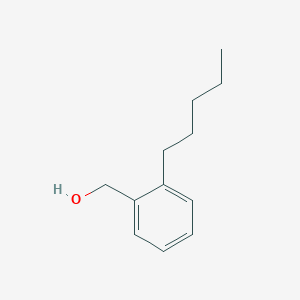
(2-Pentylphenyl)methanol
Descripción general
Descripción
(2-Pentylphenyl)methanol, also known as 2-PPM, is a chemical compound that belongs to the family of phenylmethanols. It is widely used in the chemical industry as a flavoring agent, fragrance, and as an intermediate in the synthesis of other organic compounds. In recent years, there has been an increasing interest in the scientific community to study the potential applications of 2-PPM in different fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of (2-Pentylphenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
(2-Pentylphenyl)methanol has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Pentylphenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and can be synthesized using simple methods. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (2-Pentylphenyl)methanol. One area of interest is its potential use as a chemopreventive agent for cancer. Another area is its potential as a biopesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanisms of action of (2-Pentylphenyl)methanol and to identify its molecular targets.
Aplicaciones Científicas De Investigación
(2-Pentylphenyl)methanol has been extensively studied for its potential applications in various fields. In medicine, it has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have an inhibitory effect on the growth of human breast cancer cells and to induce apoptosis in cancer cells. In agriculture, (2-Pentylphenyl)methanol has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a biopesticide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated water.
Propiedades
Número CAS |
110683-66-4 |
|---|---|
Nombre del producto |
(2-Pentylphenyl)methanol |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(2-pentylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
Clave InChI |
QEFLAMNANSNAKU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CO |
SMILES canónico |
CCCCCC1=CC=CC=C1CO |
Sinónimos |
Benzenemethanol, 2-pentyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

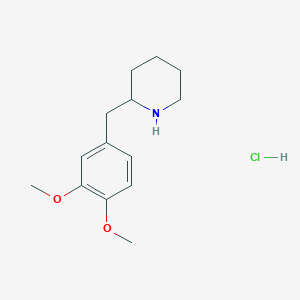
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
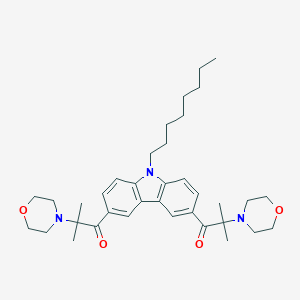
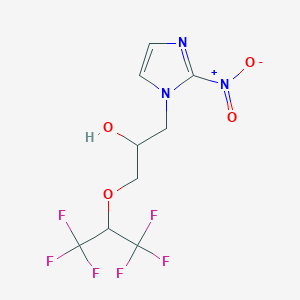
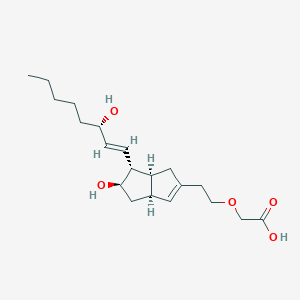
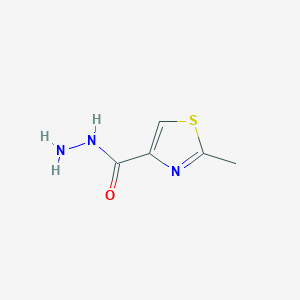
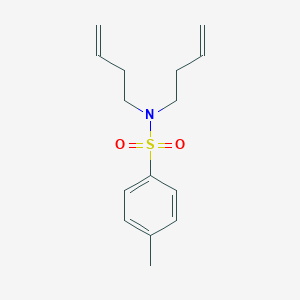
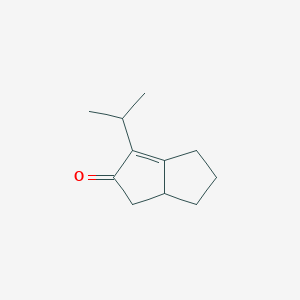
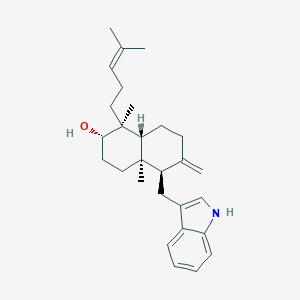
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
